Dehydroretinaldehyde
Overview
Description
Dehydroretinaldehyde, also known as 3,4-dehydroretinal, is a derivative metabolite of retinal. It belongs to the group of vitamin A2 compounds and is a retinaldehyde form. This compound is endogenously present in some species, including certain freshwater fishes and some fish found in India . It plays a crucial role in the visual processes of these species, acting as a chromophore in visual pigments.
Mechanism of Action
Target of Action
3-Dehydroretinal, also known as Dehydroretinaldehyde, is a derivative metabolite of retinal . It primarily targets opsins, a group of light-sensitive proteins found in photoreceptor cells . Opsins play a crucial role in the visual system, where they interact with the chromophore to absorb light and propagate the visual response .
Mode of Action
3-Dehydroretinal covalently binds to opsins via a Schiff base between the terminal carbon in the polyene chain and the ε-amino group of one of the lysines in the protein . This interaction is key to the appearance of color upon pigment formation . In the lamprey pineal organ, for example, parietopsin with 11-cis 3-dehydroretinal has an absorption maximum at 570 nm, which is in approximate agreement with the wavelength (~560 nm) that produces the maximum rate of neural firing in pineal ganglion cells exposed to visible light .
Biochemical Pathways
The biochemical pathways involving 3-Dehydroretinal are part of the visual cycle. The only action of light on the pigment is to photoisomerize the 11-cis chromophore to its all-trans conformation, which then leaves the protein in a series of dark reactions . As a result of this process, the pigments lose their color since retinal isomers absorb in the ultraviolet (ca 370 nm) .
Pharmacokinetics
It is known that the compound is a derivative metabolite of retinal , suggesting that its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of retinal.
Result of Action
The result of 3-Dehydroretinal’s action is the generation of color opponency in the pineal ganglion cells . This is achieved through a “two-cell system” in which parietopsin and parapinopsin, expressed separately in two different types of photoreceptor cells, contribute to the generation of color opponency .
Action Environment
The action of 3-Dehydroretinal is influenced by environmental factors such as light. The compound’s efficacy and stability are likely to be affected by the intensity and wavelength of light, given its role in the visual system
Biochemical Analysis
Biochemical Properties
3-Dehydroretinal plays a significant role in biochemical reactions. It is involved in the synthesis of 5,6-monoepoxy-3-dehydroretinal from 3-dehydroretinyl acetate . When fed to vitamin A-deficient rats, 5,6-monoepoxy-3-dehydroretinal is converted into 5,6-monoepoxy-3-dehydrovitamin A and stored in the liver . The rat possesses the necessary enzymes for the reduction and oxidation of 5,6-monoepoxy-3-dehydroretinal to the corresponding alcohol and acid respectively .
Cellular Effects
3-Dehydroretinal influences various types of cells and cellular processes. For instance, it is a key component of the visual pigment in the photoreceptor cells of many species . The light-induced isomerization of 11-cis to all-trans retinal triggers a conformational change that activates signaling via G-proteins .
Molecular Mechanism
The molecular mechanism of 3-Dehydroretinal involves its interaction with various biomolecules. Upon absorption of a photon by the chromophore of the visual systems, the 11-cis-retinal photoisomerizes to all-trans-retinal . This change in shape of the chromophore is transmitted to the opsin, causing it to change its conformation and interact with a G protein downstream in a signal transduction pathway .
Temporal Effects in Laboratory Settings
It is known that the biological potency of the epoxy-3-dehydroretinal by the rat-growth assay was 1.07% of that of vitamin A .
Dosage Effects in Animal Models
The effects of 3-Dehydroretinal vary with different dosages in animal models. For instance, when fed to vitamin A-deficient rats, 5,6-monoepoxy-3-dehydroretinal was converted into 5,6-monoepoxy-3-dehydrovitamin A and stored in the liver . The specific threshold effects and any toxic or adverse effects at high doses are yet to be fully studied.
Metabolic Pathways
3-Dehydroretinal is involved in several metabolic pathways. Reductive metabolic pathways from 3-dehydroretinol to retinol and from 3-dehydroretinal to retinal have been discovered . These pathways indicate that 3-Dehydroretinal interacts with various enzymes and cofactors.
Transport and Distribution
It is known that 3-Dehydroretinal is a key component of the visual pigment in the photoreceptor cells of many species .
Subcellular Localization
The subcellular localization of 3-Dehydroretinal is primarily in the photoreceptor cells of many species . It is synthesized in the inner segment of rod photoreceptor cells before vectorial transport to disk membranes in the rod outer segment photosensory cilia .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroretinaldehyde can be synthesized through various chemical reactions. One common method involves the saponification of 5,6-monoepoxy-3-dehydroretinyl acetate with ethanolic potassium hydroxide (KOH) to yield the epoxy alcohol. This is then oxidized with manganese dioxide (MnO2) to produce 3-dehydroretinal .
Industrial Production Methods: While specific industrial production methods for 3-dehydroretinal are not widely documented, the synthesis typically involves large-scale chemical reactions similar to those used in laboratory settings. The process would likely include the use of high-pressure liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Dehydroretinaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to 3-dehydroretinoic acid.
Reduction: Formation of 3-dehydroretinol.
Isomerization: Conversion between different isomeric forms, such as 11-cis and all-trans forms.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used.
Reduction: Dehydrogenases are employed for the reduction process.
Isomerization: Enzymatic catalysis is often involved.
Major Products:
- 3-Dehydroretinoic acid
- 3-Dehydroretinol
- Various isomeric forms of 3-dehydroretinal
Scientific Research Applications
Dehydroretinaldehyde has several applications in scientific research:
- Chemistry: Used as a model compound to study the properties and reactions of retinoids.
- Biology: Plays a role in the visual processes of certain species, making it a subject of interest in vision research .
- Medicine: Potential applications in understanding and treating visual disorders.
- Industry: Utilized in the development of optogenetic tools and fluorescent markers .
Comparison with Similar Compounds
- Retinal (Vitamin A1)
- 3,4-Dehydroretinol
- 3,4-Dehydroretinoic acid
Comparison: Dehydroretinaldehyde is unique in its specific role in the visual systems of certain species. While retinal (Vitamin A1) is more commonly found in mammals, 3-dehydroretinal is prevalent in certain fish species and plays a similar role in their visual processes . The presence of an additional double bond in 3-dehydroretinal distinguishes it from retinal, affecting its absorption properties and reactivity .
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,15H,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNVWXUULMZJKD-OVSJKPMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878517 | |
Record name | 3-Dehydroretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Vitamin A2 aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
472-87-7 | |
Record name | Dehydroretinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dehydroretinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Dehydroretinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30878517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydroretinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.781 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DEHYDRORETINAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV8T003XO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Vitamin A2 aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
77 - 78 °C | |
Record name | Vitamin A2 aldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-dehydroretinal?
A1: 3-Dehydroretinal, also known as vitamin A2 aldehyde, has a molecular formula of C20H26O and a molecular weight of 282.43 g/mol.
Q2: How does the structure of 3-dehydroretinal differ from retinal (retinaldehyde)?
A2: 3-Dehydroretinal possesses an additional double bond in the ring structure compared to retinal, specifically between carbons 3 and 4. This structural difference leads to a shift in its absorption spectrum towards longer wavelengths. []
Q3: What are the spectroscopic properties of 3-dehydroretinal?
A3: 3-Dehydroretinal exhibits characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. Its absorption maximum (λmax) typically lies between 350 nm and 500 nm, depending on factors such as the solvent and its interaction with proteins like opsin. [, , ]
Q4: How does the absorption spectrum of 3-dehydroretinal compare to that of retinal?
A4: The presence of the additional double bond in 3-dehydroretinal causes its absorption spectrum to be red-shifted compared to retinal. This means it absorbs light at longer wavelengths, enabling organisms to see further into the red end of the spectrum. [, , ]
Q5: What is the role of 3-dehydroretinal in vision?
A5: 3-Dehydroretinal, like retinal, acts as a chromophore in visual pigments. It forms a Schiff base linkage with a lysine residue in the opsin protein, forming a light-sensitive molecule. [, , ]
Q6: What is porphyropsin, and how is it related to 3-dehydroretinal?
A6: Porphyropsin is a visual pigment found predominantly in freshwater fish and some crustaceans. It is formed when 3-dehydroretinal binds to opsin. [, , ]
Q7: How does the spectral sensitivity of porphyropsin differ from rhodopsin?
A7: Porphyropsin, containing 3-dehydroretinal, has an absorption maximum at a longer wavelength compared to rhodopsin, which contains retinal. This difference allows organisms with porphyropsin to have greater sensitivity to light in the yellow-green region of the spectrum. [, , ]
Q8: Do all crayfish have porphyropsin in their eyes?
A8: Not necessarily. Studies have shown that the ratio of rhodopsin to porphyropsin can vary significantly between individual crayfish and even within different ommatidia of the same eye. This suggests a complex regulation of retinoid metabolism at the individual ommatidium level. []
Q9: Can 3-dehydroretinal replace retinal in other visual pigments?
A9: Yes, research has shown that 3-dehydroretinal can substitute retinal in some visual pigments. For example, in squid retinochrome, both retinal and 3-dehydroretinal can act as chromophores, indicating a degree of flexibility in the chromophore binding site. []
Q10: Does the conformation of 3-dehydroretinal change upon binding to opsin?
A11: Yes, Resonance Raman spectroscopy studies on bacteriorhodopsin analogues suggest that the conformation of the 3-dehydroretinal chromophore, specifically the Schiff base region, differs between the unphotolysed state (BR570) and the 13-cis component (BR548). This indicates that interactions with the protein environment influence chromophore conformation. []
Q11: Can modifications to the 3-dehydroretinal structure alter the spectral sensitivity of visual pigments?
A12: Yes, studies using modified 3-dehydroretinal analogues have demonstrated that structural changes can significantly impact spectral sensitivity. For instance, incorporating a 3-methoxy group and a fluorine atom at position 14 led to the creation of a red-shifted visual pigment analogue with an absorption maximum at 720 nm. []
Q12: How is 3-dehydroretinal produced in organisms?
A13: 3-Dehydroretinal is synthesized from vitamin A2 (3-dehydroretinol), which itself is either obtained from the diet or converted from vitamin A1 (retinol) through enzymatic modifications. [, ]
Q13: What factors influence the ratio of 3-dehydroretinal to retinal in an organism?
A13: Several factors can influence this ratio, including:
- Diet: Availability of dietary precursors like vitamin A1 and A2. []
- Species: Inherent metabolic capabilities of different species. []
- Environment: Adaptations to specific light environments. Freshwater species often have higher 3-dehydroretinal levels, maximizing sensitivity to light prevalent in their habitat. [, ]
- Season: Seasonal variations in light conditions can trigger shifts in the ratio, as observed in crayfish. []
Q14: Can 3-dehydroretinal be metabolized into other compounds?
A14: Yes, similar to retinal, 3-dehydroretinal can be metabolized into various forms, including:
- Reduction to 3-dehydroretinol: This reaction is crucial for the storage and transport of vitamin A2. []
- Oxidation to 3-dehydroretinoic acid: This pathway plays a role in regulating gene expression and cell differentiation. []
Q15: What methods are commonly used to identify and quantify 3-dehydroretinal?
A15: Various analytical techniques are employed, including:
- High-performance liquid chromatography (HPLC): This versatile method separates and quantifies different retinoids, including 3-dehydroretinal isomers, with high sensitivity and resolution. [, , , , , ]
- UV-Vis spectrophotometry: This technique measures the absorbance of light at specific wavelengths, providing information about the chromophore composition and concentration in samples. [, , ]
- Resonance Raman spectroscopy: This technique selectively probes the vibrational modes of the chromophore, offering valuable insights into its conformation and interactions with the protein environment. [, , ]
Q16: What are some potential applications of 3-dehydroretinal research?
A16: Research on 3-dehydroretinal and its derivatives holds promise for various applications, including:
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